![molecular formula C21H22N2O4 B5666847 (3aS*,10aS*)-2-(3-pyridin-4-ylpropanoyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5666847.png)

(3aS*,10aS*)-2-(3-pyridin-4-ylpropanoyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to gradually build up the desired structure. For compounds similar to the one , methods such as ring-closing reactions, condensation reactions, and the introduction of functional groups at specific positions on the molecule's backbone are common. For example, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine derivatives, which share some structural similarities, involves specific substitutions and ring formations that might be relevant to the synthesis of our target compound (Asahina et al., 2008).

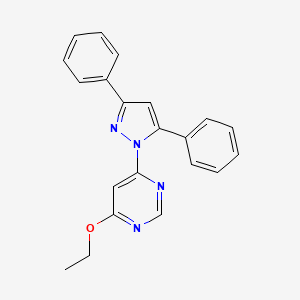

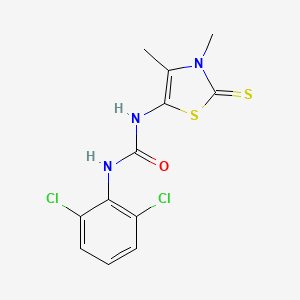

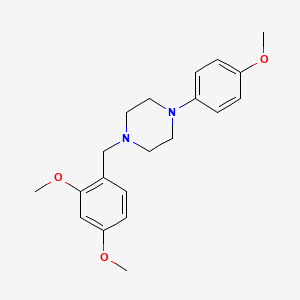

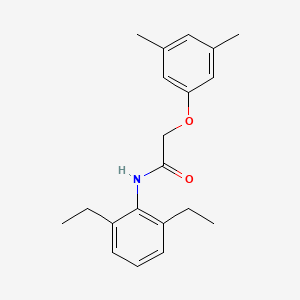

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical behavior and interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate the structure. The detailed geometry, including stereochemistry and conformations, influences the compound's reactivity and potential binding to biological targets. For instance, the absolute configuration of similar complex molecules has been determined through crystallographic studies, shedding light on their stereochemical properties (Zhu et al., 2009).

Chemical Reactions and Properties

The chemical behavior of complex molecules like the one discussed is influenced by their functional groups and molecular framework. Reactions such as nucleophilic substitutions, electrophilic additions, and cycloadditions could be relevant to understanding its reactivity. The presence of heterocycles and carboxylic acid groups within the molecule suggests potential for various chemical transformations, including esterification, amidation, and ring modifications.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are essential for its characterization and practical applications. These properties are influenced by the molecule's structure, including its size, shape, and functional groups. For complex organic molecules, advanced techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into their thermal behavior and stability.

Chemical Properties Analysis

The chemical properties of a compound are closely tied to its structure and functional groups. The acidity or basicity, reactivity towards specific reagents, and stability under various conditions are critical aspects. For compounds containing pyrrolo[1,2-a]pyridine structures, for instance, their electronic properties and potential for participating in redox reactions are of interest. Studies on similar compounds have explored their electronic spectra and electrochemical behavior to understand their chemical properties better (Mekheimer et al., 1997).

properties

IUPAC Name |

(3aS,10aS)-2-(3-pyridin-4-ylpropanoyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c24-19(6-5-15-7-9-22-10-8-15)23-12-17-13-27-18-4-2-1-3-16(18)11-21(17,14-23)20(25)26/h1-4,7-10,17H,5-6,11-14H2,(H,25,26)/t17-,21+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQLSAXJHDGBBK-LAUBAEHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC3=CC=CC=C3CC2(CN1C(=O)CCC4=CC=NC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2COC3=CC=CC=C3C[C@]2(CN1C(=O)CCC4=CC=NC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5666766.png)

![2-(dimethylamino)-N,4-dimethyl-N-{2-[(4-methylphenyl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5666787.png)

![4-methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5666803.png)

![1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone](/img/structure/B5666806.png)

![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5666812.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinol](/img/structure/B5666820.png)

![1-[2-(1,3-benzoxazol-2-ylamino)-5-methyl-4-pyrimidinyl]ethanone](/img/structure/B5666843.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5666859.png)

![5-tert-butyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5666872.png)